molecular formula C29H52N2O11 B609670 N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) CAS No. 2112737-60-5

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Cat. No. B609670
M. Wt: 604.74
InChI Key: WPRVFLKXCQXMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

Bioconjugation Applications

  • Chemoselective Oxime Formation : The compound has been used in chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins. This method prepares well-defined bioconjugates, as demonstrated by Heredia, Tolstyka, and Maynard (2007) in their work on synthesizing Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) (Heredia, Tolstyka, & Maynard, 2007).

Polymer Science Applications

  • RAFT Polymerization : Grover, Lee, Matsumoto, and Maynard (2012) have explored the synthesis of homotelechelic polymers using reversible addition-fragmentation chain transfer (RAFT) polymerization, employing bifunctional chain transfer agents (CTAs) including bis-N-BOC-aminooxy CTA (Grover, Lee, Matsumoto, & Maynard, 2012).

Drug Delivery Applications

  • PEGylation of Proteins : The compound has been used in the PEGylation of proteins to prolong their residence time in blood and decrease immunogenicity and antigenicity. Mero, Spolaore, Veronese, and Fontana (2009) utilized a monodisperse Boc-PEG-NH2 for protein derivatization, allowing for easy identification of PEGylation sites by mass spectrometry (Mero, Spolaore, Veronese, & Fontana, 2009).

Additional Applications

  • Synthesis of Aminooxy Terminated Polymers : Dhal, Polomoscanik, Gianolio, Starremans, Busch, Alving, Chen, and Miller (2013) demonstrated the synthesis and characterization of aminooxy terminated polymers of N-(2-hydroxypropyl) methacrylamide (HPMA) for site-specific bioconjugation of glycoproteins (Dhal et al., 2013).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVFLKXCQXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 2
Reactant of Route 2
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 3
Reactant of Route 3
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 4
Reactant of Route 4
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 5
Reactant of Route 5
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 6
Reactant of Route 6
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.